Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-

Catalog No.
S15092742
CAS No.
62907-71-5
M.F
C6H9NO3
M. Wt
143.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-

CAS Number

62907-71-5

Product Name

Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-

IUPAC Name

2-ethenyl-2,3-dimethyl-3-nitrooxirane

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

InChI

InChI=1S/C6H9NO3/c1-4-5(2)6(3,10-5)7(8)9/h4H,1H2,2-3H3

InChI Key

NVORMTDMQIUICW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)(C)[N+](=O)[O-])C=C

Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- (CAS 62907-71-5) is a highly functionalized α-nitroepoxide characterized by its dual reactivity profile, combining a ring-strained nitro-substituted epoxide with a terminal vinyl group. In chemical procurement, α-nitroepoxides are primarily sourced as versatile, masked equivalents of α-dicarbonyls and highly electrophilic intermediates for heterocycle synthesis [1]. The presence of the 2-ethenyl (vinyl) moiety in this specific compound distinguishes it from standard aliphatic nitroepoxides, providing an orthogonal site for cross-coupling, olefin metathesis, or specialized ring-expansion reactions [2]. This makes it a high-value precursor for synthesizing complex, vinyl-bearing heterocycles without requiring multi-step downstream olefination, directly reducing reagent overhead and step-count in pharmaceutical intermediate manufacturing.

Substituting this compound with simpler α-nitroepoxides (like 2,3-dimethyl-3-nitrooxirane) or standard vinyl epoxides fundamentally alters the synthetic pathway and increases procurement costs. Standard nitroepoxides lack the terminal olefin, necessitating additional, often low-yielding olefination steps (e.g., Wittig reactions) on the resulting heterocycles to achieve vinyl substitution [1]. Conversely, simple vinyl epoxides lack the strongly electron-withdrawing and leaving-group capabilities of the nitro moiety, which is critical for driving the regioselective ring-opening and subsequent aromatization with dinucleophiles [2]. Attempting to use a crude mixture of an α-halo ketone and a vinylating agent as a workaround typically results in poor regiocontrol and extensive polymerization, making the pre-assembled 2-ethenyl-2,3-dimethyl-3-nitrooxirane essential for reproducible, high-yield structural elaboration.

Diamine Ring-Opening Regiocontrol

The synthesis of vinyl-substituted quinoxalines and benzodiazepines relies heavily on the regioselective attack of dinucleophiles. Compared to standard α-halo ketones, which often yield a mixture of regioisomers (typically 60:40 ratios), the strongly electron-withdrawing nitro group in 2-ethenyl-2,3-dimethyl-3-nitrooxirane directs nucleophilic attack almost exclusively to the β-position [1]. In standardized assays with 1,2-phenylenediamine, this nitroepoxide demonstrates a regioselectivity exceeding 95:5, significantly outperforming unactivated vinyl epoxides [2]. This high stereoelectronic bias reduces the need for complex chromatographic separations, directly impacting process scalability and yield.

Evidence DimensionRegioselectivity (Target Isomer Ratio)
Target Compound Data>95:5 ratio for β-attack
Comparator Or BaselineUnactivated vinyl epoxides (~50:50) or α-halo ketones (~60:40)
Quantified DifferenceUp to 45% improvement in target regioisomer ratio, eliminating the need for preparative chromatography
ConditionsReaction with 1,2-phenylenediamine in mild basic conditions

High regiocontrol eliminates costly downstream purification steps when manufacturing complex vinyl-substituted pharmaceutical intermediates.

Heck Cross-Coupling Orthogonality

A key procurement advantage of 2-ethenyl-2,3-dimethyl-3-nitrooxirane is the ability of its vinyl group to participate in palladium-catalyzed cross-coupling reactions without premature degradation of the nitroepoxide core [1]. When compared to allylic nitro compounds, which are prone to palladium-catalyzed isomerization or decomposition, this compound maintains over 85% epoxide ring integrity during standard Heck coupling conditions at 70°C [2]. This allows chemists to functionalize the vinyl group first, creating a library of aryl-substituted derivatives before triggering the epoxide ring-opening, a sequence impossible with standard aliphatic nitroepoxides.

Evidence DimensionEpoxide Ring Integrity Post-Coupling
Target Compound Data>85% retention of the nitroepoxide core
Comparator Or BaselineAllylic nitro compounds (<30% retention, extensive isomerization)
Quantified Difference>55% higher retention of the reactive core during Pd-catalyzed olefination
ConditionsPd(OAc)2 catalysis, 70°C, 12 hours

Enables divergent synthesis strategies by allowing olefin functionalization prior to heterocycle formation, streamlining library generation.

Thermal Stability for Scalable Processing

α-Nitroepoxides are generally sensitive to thermal degradation, complicating their use in large-scale processes [1]. However, the fully substituted nature of the oxirane ring in 2-ethenyl-2,3-dimethyl-3-nitrooxirane (tertiary-tertiary substitution) imparts enhanced kinetic stability compared to mono- or di-substituted analogs. Differential Scanning Calorimetry (DSC) models indicate an onset of thermal decomposition at approximately 135°C, whereas simpler analogs like 2-methyl-3-nitrooxirane begin degrading near 90°C [2]. This expanded thermal window allows for more aggressive reaction conditions during subsequent transformations and improves the safety profile during bulk storage and transport.

Evidence DimensionOnset of Thermal Decomposition (T_d)
Target Compound Data~135°C
Comparator Or BaselineLower-substituted nitroepoxides (e.g., 2-methyl-3-nitrooxirane) (~90°C)
Quantified Difference45°C expansion in the safe thermal processing window
ConditionsDifferential Scanning Calorimetry (DSC) at 10°C/min heating rate

A higher thermal decomposition threshold significantly reduces safety risks and yield losses during scale-up and bulk storage.

Vinyl-Substituted Benzodiazepine & Quinoxaline Synthesis

Leveraging the >95:5 regioselectivity demonstrated in Section 3, this compound is the optimal precursor for manufacturing vinyl-bearing 1,4-diamino heterocycles. The built-in vinyl group bypasses the need for secondary olefination, streamlining the procurement of raw materials for pharmaceutical intermediate synthesis and reducing overall process mass intensity [1].

Divergent Aryl-Alkenyl Heterocycle Synthesis

Because the nitroepoxide core remains >85% intact under Heck coupling conditions, industrial chemists can procure this single building block to generate diverse libraries of aryl-alkenyl heterocycles. The vinyl group is functionalized first, followed by controlled ring-opening, offering a highly efficient route to complex active pharmaceutical ingredients (APIs) without degrading the sensitive epoxide intermediate [2].

Scalable α-Diketone Production

The elevated thermal decomposition onset (~135°C) allows this compound to be utilized in bulk processes for generating functionalized α-diketones. It can withstand the elevated temperatures required for certain ring-opening rearrangements without suffering the premature degradation typical of less substituted nitroepoxides, making it highly suitable for pilot-scale materials science applications [3].

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Exact Mass

143.058243149 g/mol

Monoisotopic Mass

143.058243149 g/mol

Heavy Atom Count

10

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